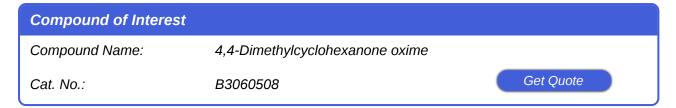


# 4,4-Dimethylcyclohexanone oxime molecular structure

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An In-depth Technical Guide to the Molecular Structure of 4,4-Dimethylcyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and chemical properties of **4,4-Dimethylcyclohexanone oxime**. The information is curated for professionals in research and development, with a focus on delivering precise data and established experimental protocols.

#### **Molecular Structure and Identifiers**

**4,4-Dimethylcyclohexanone oxime** is a derivative of cyclohexanone with two methyl groups at the fourth position and an oxime functional group. While detailed crystallographic data providing precise bond lengths and angles for this specific molecule are not readily available in public databases, its fundamental structural properties are well-established.

Table 1: Molecular Identifiers



Identifier	Value	Source
IUPAC Name	N-(4,4- dimethylcyclohexylidene)h ydroxylamine	[1]
SMILES String	CC1(CCC(=NO)CC1)C	[1]
InChI Key	IJGLUXGAALWDOQ- UHFFFAOYSA-N	[1]
Molecular Formula	C8H15NO	[1]
Molecular Weight	141.21 g/mol	[1]

| CAS Number | 4701-96-6 |[1] |

Table 2: Computed Molecular Properties

Property	Value
Topological Polar Surface Area	32.6 Ų
Complexity	137
Hydrogen Bond Donor Count	1

| Hydrogen Bond Acceptor Count | 2 |

# Synthesis of 4,4-Dimethylcyclohexanone Oxime

The standard and most common method for the synthesis of **4,4-Dimethylcyclohexanone oxime** is the reaction of 4,4-Dimethylcyclohexanone with hydroxylamine, typically in the presence of a base.

# Experimental Protocol: Oximation of 4,4-Dimethylcyclohexanone



This protocol is adapted from a standard laboratory procedure for the synthesis of cyclohexanone oximes.

#### Materials:

- 4,4-Dimethylcyclohexanone
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium carbonate (Na2CO3)
- Ethanol
- Water
- · Ethyl acetate
- Brine solution
- · Anhydrous sodium sulfate

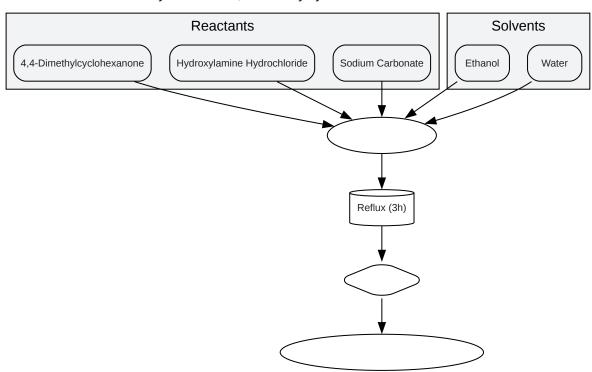
#### Procedure:

- In a round-bottom flask, dissolve 4,4-Dimethylcyclohexanone (e.g., 50 g, 396.19 mmol) and hydroxylamine hydrochloride (e.g., 35.84 g, 515.75 mmol) in a mixture of water (190 mL) and ethanol (250 mL).
- Prepare a solution of sodium carbonate (e.g., 54.16 g, 510.99 mmol) in water (170 mL).
- Add the sodium carbonate solution dropwise to the flask containing the ketone and hydroxylamine hydrochloride over a period of 20 minutes with stirring.
- After the addition is complete, heat the reaction mixture to reflux for 3 hours.
- Following reflux, remove the ethanol from the reaction mixture by rotary evaporation.
- Extract the aqueous residue with ethyl acetate (e.g., 4 x 120 mL).
- Combine the organic layers and wash with water (150 mL) followed by brine (150 mL).



- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the dried organic solution to yield 4,4-dimethylcyclohexanone oxime as a
  white solid.

Diagram 1: Synthesis Workflow of 4,4-Dimethylcyclohexanone Oxime



Synthesis of 4,4-Dimethylcyclohexanone Oxime

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Caption: Workflow for the synthesis of **4,4-Dimethylcyclohexanone Oxime**.

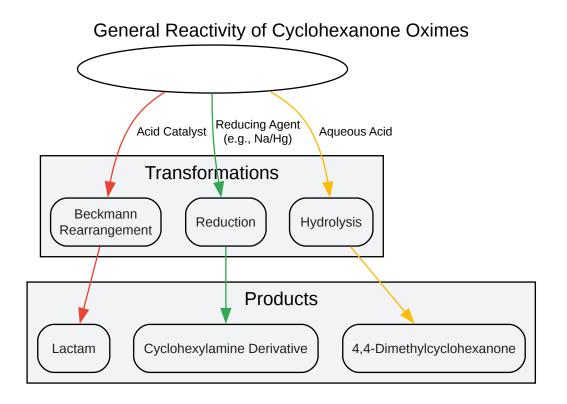
## **Chemical Reactions of Oximes**

**4,4-Dimethylcyclohexanone oxime**, as a typical ketoxime, can undergo several characteristic reactions. These reactions are fundamental in synthetic organic chemistry and are relevant for



drug development professionals exploring derivatization strategies.

Diagram 2: Common Reactions of Cyclohexanone Oximes



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Caption: Key chemical transformations of **4,4-Dimethylcyclohexanone Oxime**.

#### **Beckmann Rearrangement**

The Beckmann rearrangement is a well-known reaction of oximes, which involves their conversion into amides or lactams in the presence of an acid catalyst. This reaction is crucial in industrial processes, such as the synthesis of caprolactam, the precursor to Nylon 6.

#### Reduction

The oxime functional group can be reduced to a primary amine. Common reducing agents for this transformation include sodium amalgam or catalytic hydrogenation. This provides a synthetic route to substituted cyclohexylamines.



#### **Hydrolysis**

Under acidic conditions, oximes can be hydrolyzed back to the corresponding ketone and hydroxylamine. This reaction is essentially the reverse of the oxime formation.

### **Spectroscopic Data**

Detailed experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra for **4,4-Dimethylcyclohexanone oxime** are not consistently available in public spectral databases. However, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts

Protons	Predicted Chemical Shift (ppm)	Multiplicity
-СН3	0.9 - 1.2	Singlet
-CH <sub>2</sub> - (ring)	1.4 - 2.5	Multiplets

| =N-OH | 8.0 - 10.0 | Broad Singlet |

Table 4: Predicted 13C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)	
-C(CH <sub>3</sub> ) <sub>2</sub>	30 - 40	
-CH₃	25 - 30	
-CH <sub>2</sub> - (ring)	20 - 40	

| C=N | 155 - 165 |

Note: These are predicted values and actual experimental data may vary depending on the solvent and other experimental conditions.

## Conclusion



This technical guide has summarized the key molecular and chemical properties of **4,4- Dimethylcyclohexanone oxime**. While a wealth of information exists regarding its synthesis and general reactivity, there is a notable lack of publicly available, experimentally determined structural and spectroscopic data for this specific compound. The provided synthesis protocol offers a reliable method for its preparation, and the outlined reaction pathways highlight its potential as a versatile intermediate in organic synthesis and drug development. Further research to fully characterize this molecule through techniques such as X-ray crystallography and comprehensive NMR spectroscopy would be beneficial to the scientific community.

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#### References

- 1. 4,4-Dimethylcyclohexanone oxime | C8H15NO | CID 279448 PubChem [pubchem.ncbi.nlm.nih.gov]
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